

Spectroscopic Profile of 4-Chloro-2-fluoropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-fluoropyridine

Cat. No.: B1350377

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Chloro-2-fluoropyridine** (CAS No. 34941-92-9), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational reference for the characterization of this compound. All presented data is based on computational predictions and established spectroscopic principles for structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Chloro-2-fluoropyridine**. These values are computationally derived and should be used as a reference for experimental verification.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15	d	5.2	H-6
7.25	dd	5.2, 2.0	H-5
7.10	d	2.0	H-3

Note: Predicted chemical shifts and coupling constants can vary based on the prediction software and parameters used.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
163.5 (d, $^1\text{JCF} \approx 240$ Hz)	C-2
151.0 (d, $^3\text{JCF} \approx 4$ Hz)	C-6
145.0	C-4
122.0 (d, $^3\text{JCF} \approx 15$ Hz)	C-5
110.0 (d, $^2\text{JCF} \approx 40$ Hz)	C-3

Note: The carbon spectrum is expected to show characteristic splitting due to coupling with fluorine.

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1580	Strong	C=C/C=N Ring Stretch
1480-1450	Strong	C=C/C=N Ring Stretch
1250-1200	Strong	C-F Stretch
1100-1050	Strong	C-Cl Stretch
850-800	Strong	C-H Out-of-plane Bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
131/133	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom)
102/104	Moderate	[M-HCN] ⁺
96	Moderate	[M-Cl] ⁺
75	High	[C ₄ H ₂ F] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-Chloro-2-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2-fluoropyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 10 ppm.
 - Acquisition time: 3-4 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-32.

- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral width: 0 to 180 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 KBr Pellet Method

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **4-Chloro-2-fluoropyridine** with approximately 150-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the finely ground powder to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The spectrum should be recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-Chloro-2-fluoropyridine** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector temperature: 250 $^{\circ}\text{C}$.
 - Oven temperature program: Start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$, and hold for 5 minutes.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-400.
 - Scan speed: 2 scans/second.
 - Ion source temperature: 230 $^{\circ}\text{C}$.
- Data Analysis: Identify the peak corresponding to **4-Chloro-2-fluoropyridine** in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of a chemical compound like **4-Chloro-2-fluoropyridine**.



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Logical workflow for synthesis and spectroscopic analysis.

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